2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring, a sulfanyl group, and a chlorophenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiourea under acidic conditions.
Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction: The compound can modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: can be compared with other similar compounds, such as:
- 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-trifluoromethylphenyl)acetamide
- 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
These compounds share the triazole-sulfanyl core but differ in the substituents on the phenyl ring, which can lead to variations in their biological activities and chemical properties. The uniqueness of 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Properties
CAS No. |
540499-20-5 |
---|---|
Molecular Formula |
C15H20ClN5OS |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-[(4-amino-5-pentyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H20ClN5OS/c1-2-3-4-5-13-19-20-15(21(13)17)23-10-14(22)18-12-8-6-11(16)7-9-12/h6-9H,2-5,10,17H2,1H3,(H,18,22) |
InChI Key |
QREDZGNCDSFZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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